molecular formula C14H20O2 B6321776 3-(4-Methylphenyl)-propanoic acid tert-butyl ester CAS No. 379218-64-1

3-(4-Methylphenyl)-propanoic acid tert-butyl ester

Cat. No. B6321776
CAS RN: 379218-64-1
M. Wt: 220.31 g/mol
InChI Key: LGCQZIFBNCTDLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylphenyl)-propanoic acid tert-butyl ester, also known as tert-butyl 4-methylphenylpropionate (TBMPP), is a chemical compound with the molecular formula C12H16O2. It is a colorless liquid at room temperature and has a strong, unpleasant odor. TBMPP is used in a variety of applications, including as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a plasticizer in the manufacture of plastics.

Mechanism of Action

TBMPP is an ester, and its mechanism of action is based on the hydrolysis of the ester bond. When TBMPP is exposed to an aqueous environment, it undergoes hydrolysis, which results in the formation of the free acid, 4-methylphenylpropionic acid, and the alcohol, 3-(4-Methylphenyl)-propanoic acid tert-butyl ester alcohol. This hydrolysis reaction is catalyzed by esterases, which are enzymes found in many organisms.
Biochemical and Physiological Effects
TBMPP has been shown to have a variety of biochemical and physiological effects in a number of organisms. In mammalian cells, TBMPP has been shown to inhibit the activity of certain enzymes, such as tyrosine hydroxylase and tryptophan hydroxylase. In addition, TBMPP has been shown to have anti-inflammatory and anti-oxidant effects in certain cell types.

Advantages and Limitations for Lab Experiments

TBMPP has a number of advantages when used in laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous environments. In addition, it is relatively non-toxic and has low volatility, making it safe to handle in the laboratory. However, TBMPP is not soluble in many organic solvents, making it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for the use of TBMPP. It could be used as a substrate for enzyme-catalyzed reactions, as a reagent in organic synthesis, or as a plasticizer in the manufacture of plastics. In addition, TBMPP could be used to study the effects of esterases on the metabolism of other compounds. It could also be used to study the biochemical and physiological effects of TBMPP on a variety of organisms. Finally, TBMPP could be used to develop new pharmaceuticals or to improve existing pharmaceuticals.

Synthesis Methods

TBMPP can be synthesized using a number of different methods. The most common method is the reaction of 4-methylphenol with 3-(4-Methylphenyl)-propanoic acid tert-butyl ester bromide in the presence of a base, such as sodium hydroxide. This reaction produces a mixture of the desired product, TBMPP, and byproducts, such as 3-(4-Methylphenyl)-propanoic acid tert-butyl ester alcohol and 3-(4-Methylphenyl)-propanoic acid tert-butyl ester bromide. The reaction can be conducted in an open vessel or in a closed system, such as a batch reactor.

Scientific Research Applications

TBMPP has a number of scientific research applications. It is used as a reagent in organic synthesis to synthesize other compounds, such as pharmaceuticals and plastics. It is also used in the synthesis of a variety of other compounds, such as esters, amides, and amines. In addition, TBMPP is used in the study of enzyme-catalyzed reactions, as it can be used as a substrate for certain enzymes.

properties

IUPAC Name

tert-butyl 3-(4-methylphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-11-5-7-12(8-6-11)9-10-13(15)16-14(2,3)4/h5-8H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCQZIFBNCTDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.